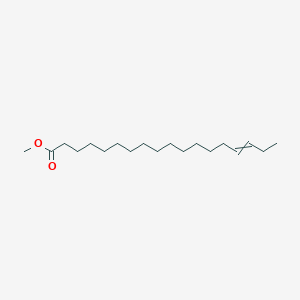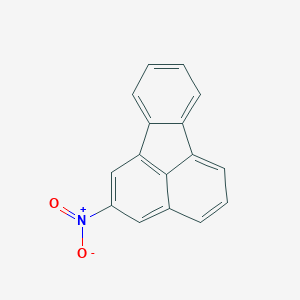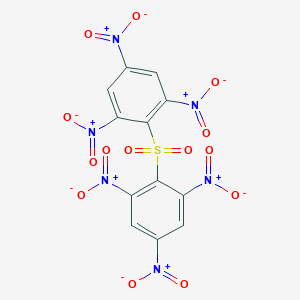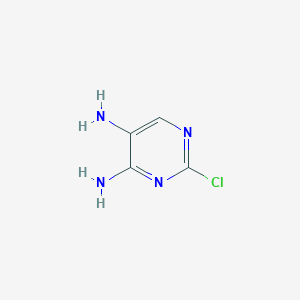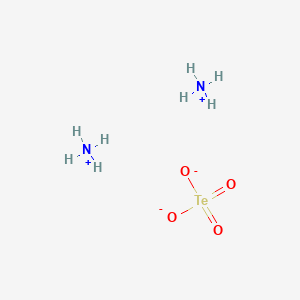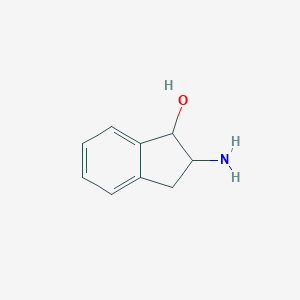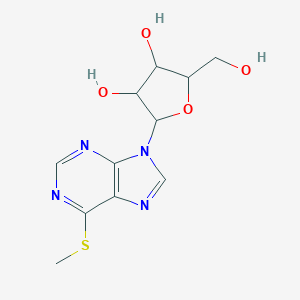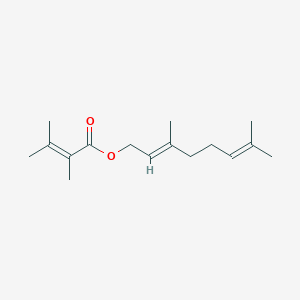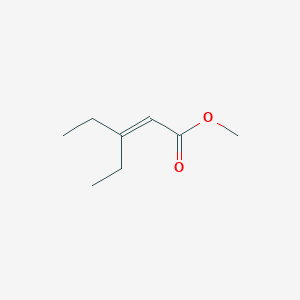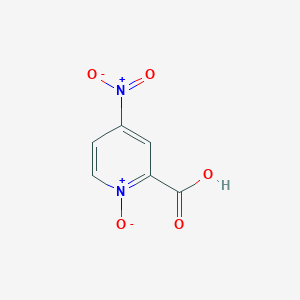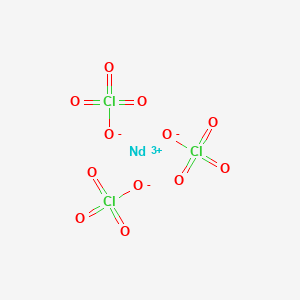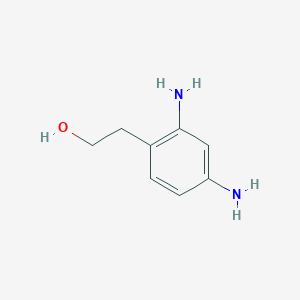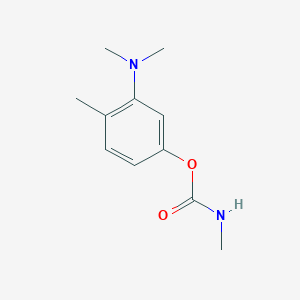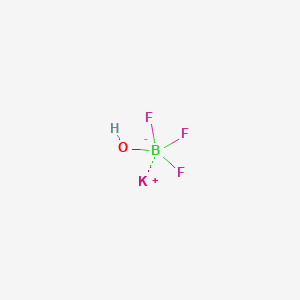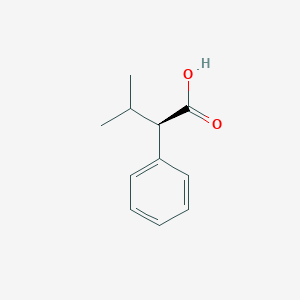
(R)-3-Methyl-2-phenylbutanoic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of enantiopure compounds related to “(R)-3-Methyl-2-phenylbutanoic acid” involves enantioselective hydrogenation processes. A key intermediate in the synthesis of pharmacologically important compounds, such as Aliskiren, is achieved through the enantioselective hydrogenation of certain precursors using chiral Rh(I) and Ru(II) complexes, achieving enantioselectivity up to 95% ee (Andrushko et al., 2008). This process highlights the importance of stereochemistry in the catalytic transformation of similar compounds.
Molecular Structure Analysis
X-ray structure determination plays a critical role in understanding the molecular structure of compounds similar to “(R)-3-Methyl-2-phenylbutanoic acid”. For instance, the structure determination of a new amino acid component of bestatin was achieved through X-ray crystallography, highlighting the importance of stereochemical configurations in biological molecules (Nakamura et al., 1976).
Chemical Reactions and Properties
Optical resolution methods, such as preferential crystallization, are utilized to achieve enantiopure forms of compounds with structures similar to “(R)-3-Methyl-2-phenylbutanoic acid”. These methods are crucial for obtaining compounds with specific stereochemistry, which significantly influences their chemical reactivity and interactions (Nohira et al., 1986).
Physical Properties Analysis
The physical properties of similar compounds are influenced by their molecular structure and stereochemistry. Crystallography studies, such as those on halogenated carboxylic acids, provide insights into hydrogen bonding motifs, packing modes, and preferred conformations in the solid state, which are essential for understanding the physical properties of these compounds (Seidel et al., 2020).
Chemical Properties Analysis
The chemical properties of “(R)-3-Methyl-2-phenylbutanoic acid” and related compounds can be analyzed through various spectroscopic methods and molecular docking studies. These studies offer insights into the interaction between functional groups and their impact on the molecule's reactivity and potential as a drug candidate (Raajaraman et al., 2019).
Wissenschaftliche Forschungsanwendungen
Component in Bestatin : (R)-3-Methyl-2-phenylbutanoic acid derivatives, specifically 3-amino-2-hydroxy-4-phenylbutanoic acid, have been identified as components in bestatin, a known inhibitor of aminopeptidase B and leucine aminopeptidase. The absolute stereochemistry of these derivatives has been determined through X-ray crystallography, contributing to understanding the structure-activity relationships of bestatin (Nakamura et al., 1976).
Quantum Computational and Spectroscopic Studies : Derivatives of 2-phenylbutanoic acid, including 2-methyl-2-phenylbutanoic acid, have been analyzed through density functional theory calculations and experimental spectroscopic studies. These studies are significant for understanding the molecular geometry, vibrational frequencies, and nonlinear optical properties of these compounds, which could have implications in drug design and material sciences (Raajaraman et al., 2019).
Synthesis and Resolution of Tritiated Compounds : Research has focused on the synthesis and resolution of tritiated 4-amino-3-phenylbutanoic acid. This work contributes to the development of labeled compounds, which are crucial in biochemical and pharmacological studies (Duke et al., 1993).
Efficient Synthesis of Derivatives : Efficient methods have been developed for synthesizing derivatives of (R)-3-Methyl-2-phenylbutanoic acid, such as N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids. These methods enhance the accessibility of these compounds for further research and potential pharmaceutical applications (May & Abell, 1999).
Inhibitory and Substrate Properties in Biological Systems : Certain derivatives, like (R)- and (S)-4-amino-3-phenylbutanoic acid, have been studied for their substrate and inhibitory properties in biological systems, particularly in relation to gamma-aminobutyric acid aminotransferase. This research is crucial for understanding the pharmacological effects of these compounds (Silverman et al., 1987).
Microbial Degradation and Chiral Inversion : The microbial degradation of chiral 2-phenylbutanoic acid and its unidirectional chiral inversion have been investigated, shedding light on the environmental fate of these compounds and their enantiomeric behaviors (Liu et al., 2011).
Kinetic Study in Aqueous Solutions : The kinetics of 2-methyl-3-methoxy-4-phenylbutanoic acid production, a derivative obtained from the oxidation of microcystins, was investigated under various conditions. This research is important for understanding the environmental processing and potential toxicity of these compounds (Wu et al., 2008).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-3-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10(11(12)13)9-6-4-3-5-7-9/h3-8,10H,1-2H3,(H,12,13)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDLQGISFYDYWFJ-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Methyl-2-phenylbutanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



